molecular formula C18H22BrNO4 B1593338 N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] CAS No. 936648-38-3

N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]

Cat. No.: B1593338
CAS No.: 936648-38-3
M. Wt: 396.3 g/mol
InChI Key: MNQOBNLVPNTHAT-UHFFFAOYSA-N
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Description

N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is a synthetic organic compound with the molecular formula C18H22BrNO4. It is characterized by a spirocyclic structure that includes a chromene and a piperidine ring. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.

Scientific Research Applications

N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1, indicating that it is harmful if swallowed and very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromene ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromine atom: Bromination is carried out using a brominating agent such as bromine or N-bromosuccinimide.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a piperidine derivative.

    Boc protection: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-7-chloro-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]
  • N-Boc-7-fluoro-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]
  • N-Boc-7-iodo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]

Uniqueness

N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine] is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly useful in specific chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQOBNLVPNTHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650675
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936648-38-3
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Bromo-2-hydroxy-phenyl)ethanone (10.1 g, 47.0 mmol) was coupled with N—BOC-4-piperidone according to the procedure for preparation of Intermediate 1, Step A, giving 7-bromo-4-oxo-spiro[chromane-2,4′-piperidine]-1′-carboxylic acid tert-butyl ester (18 g) as an orange solid.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 2
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 3
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 4
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 5
Reactant of Route 5
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 6
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]

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